1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-([1,1’-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyrazole with a biphenyl derivative under acidic or basic conditions to form the desired pyrazolo[3,4-d]pyrimidine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Medicine: Explored for its potential as an anticancer agent, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
1H-Pyrazolo[3,4-d]pyrimidin-4-amine: A structurally related compound with potential therapeutic applications.
Uniqueness
1-([1,1’-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and its potent activity as a CDK2 inhibitor. This makes it a valuable compound for further research and development in the field of medicinal chemistry .
Properties
Molecular Formula |
C17H13N5O |
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Molecular Weight |
303.32 g/mol |
IUPAC Name |
5-amino-1-(4-phenylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H13N5O/c18-21-11-19-16-15(17(21)23)10-20-22(16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,18H2 |
InChI Key |
WRKIBSNZFKZPSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=N3)C(=O)N(C=N4)N |
Origin of Product |
United States |
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